((4-Nitrophenyl)methyl)succinic acid

Affinity Chromatography Carboxypeptidase Purification Ligand Synthesis

Researchers synthesizing D,L-(p-aminobenzyl)succinic acid for carboxypeptidase affinity chromatography often encounter supply gaps for the essential nitro-precursor. This compound directly addresses that need. - Immediate precursor to the potent, validated carboxypeptidase A competitive inhibitor (Ki 0.15 µM). - Enables single-step CABS-Sepharose affinity isolation of carboxypeptidases A & B from pancreatic extracts. - Bifunctional succinic acid/nitro scaffold supports diverse immobilization chemistries. Available in research quantities with confirmed purity and global shipping.

Molecular Formula C11H11NO6
Molecular Weight 253.21 g/mol
CAS No. 56416-12-7
Cat. No. B014080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-Nitrophenyl)methyl)succinic acid
CAS56416-12-7
Synonyms2-[(4-Nitrophenyl)methyl]butanedioic Acid; 
Molecular FormulaC11H11NO6
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H11NO6/c13-10(14)6-8(11(15)16)5-7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
InChIKeyDYDFGNHHYHDJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((4-Nitrophenyl)methyl)succinic acid: Key Intermediate for Affinity Ligands


((4-Nitrophenyl)methyl)succinic acid (CAS 56416-12-7), also known as D,L-(p-nitrobenzyl)succinic acid, is an organic compound with the molecular formula C11H11NO6 and a molecular weight of 253.21 g/mol [1]. It belongs to the class of substituted succinic acids, characterized by a 4-nitrobenzyl group attached to the succinic acid backbone . This bifunctional molecule contains a succinic acid moiety for amidation or esterification and a nitro group that enables further functionalization via reduction to the corresponding amine . The compound is primarily recognized and utilized as a synthetic intermediate in the preparation of D,L-(p-aminobenzyl)succinic acid, a key ligand for affinity chromatography resins [2].

1 Precursor for CABS-Sepharose affinity ligand synthesis
2 Nitro group enables reduction to amine for coupling
3 Methyl bridge necessary for carboxypeptidase ligand affinity

((4-Nitrophenyl)methyl)succinic acid: Why It Is Irreplaceable


A simple substitution of ((4-Nitrophenyl)methyl)succinic acid with other succinic acid derivatives or nitroaromatic compounds is scientifically unsound due to its specific structural features that enable its unique downstream application. The presence of both a para-nitrobenzyl group and a succinic acid core provides a crucial dual functionality: the succinic acid moiety is essential for covalent attachment to a solid support or protein, while the aromatic nitro group is a prerequisite for reduction to an amine, which is then used to create the active p-aminobenzylsuccinic acid ligand [1]. Closely related analogs, such as DL-benzylsuccinic acid (lacking the nitro group), cannot undergo the necessary reduction and subsequent functionalization steps required to generate the affinity chromatography ligand, thereby rendering them unsuitable for this established application [2].

Target Compound Nitrobenzyl group enables amine formation
DL-Benzylsuccinic acid Lacks nitro; cannot generate active ligand
Target Compound Methyl bridge provides spatial fit for inhibitor
2-(4-Nitrophenyl)succinic acid No methyl bridge; not reported for high-affinity ligand

((4-Nitrophenyl)methyl)succinic acid: Evidence as Precursor for Affinity Ligands


Affinity Ligand Precursor: Confirmed by Primary Literature

The primary literature explicitly identifies ((4-Nitrophenyl)methyl)succinic acid (referred to as DL-(p-nitrobenzyl)succinic acid) as the essential synthetic precursor for D,L-(p-aminobenzyl)succinic acid. This derivative is subsequently coupled to a Sepharose matrix to create CABS-Sepharose, a highly effective affinity resin for the single-step isolation of carboxypeptidases A and B [1]. While the active ligand is the reduced amine, the nitro-precursor is indispensable for its synthesis. A direct comparator, DL-benzylsuccinic acid, lacks the nitro group and thus cannot be converted into the required p-aminobenzyl ligand, preventing its use in this established and widely cited purification method [2].

Affinity Ligand Precursor
Head-to-head
Target compound enables CABS-Sepharose synthesis; DL-benzylsuccinic acid cannot be converted to the required amine ligand.
Functional differentiation for ligand synthesis
Based on Bazzone et al., 1979
Affinity Chromatography Carboxypeptidase Purification Ligand Synthesis

Methyl Bridge: Key to Ligand Affinity

The methyl bridge in ((4-Nitrophenyl)methyl)succinic acid is a crucial structural feature that distinguishes it from direct phenyl-substituted analogs like 2-(4-nitrophenyl)succinic acid. This bridge provides conformational flexibility and optimal spatial positioning of the aromatic group, which is essential for the binding of its reduced amine derivative to the active site of carboxypeptidases. The resultant D,L-(p-aminobenzyl)succinic acid is a known potent competitive inhibitor of carboxypeptidase A, with a reported Ki value of 0.15 µM, a potency derived from this specific benzyl substitution . The direct phenyl analog, 2-(4-nitrophenyl)succinic acid, lacks this methyl bridge and is not cited as a precursor for this high-affinity ligand [1].

Methyl Bridge Requirement
Cross-study comparable
Presence of methyl bridge in target; absent in 2-(4-nitrophenyl)succinic acid. Amine derivative shows Ki 0.15 µM.
Structural prerequisite for inhibitor potency
Carboxypeptidase A inhibition context
Ligand Design Structure-Activity Relationship Enzyme Inhibition

Commercial Availability and High Purity

For researchers, the consistent commercial availability of ((4-Nitrophenyl)methyl)succinic acid at a defined purity level (typically ≥95%) from multiple specialized suppliers offers a key advantage over custom-synthesizing or sourcing obscure analogs. This ensures lot-to-lot consistency and saves significant time and resources in the synthesis of D,L-(p-aminobenzyl)succinic acid. In contrast, the active ligand itself, D,L-(p-aminobenzyl)succinic acid, is less commonly stocked and is more often custom-synthesized, making the reliable nitro-precursor a more practical starting point for many laboratories .

Commercial Availability
Data to verify
Widely available at ≥95% purity from multiple suppliers; active amine ligand less commonly stocked.
Supports reproducible synthesis workflows
Supplier catalog review recommended
Commercial Availability Chemical Purity Research Reagents

((4-Nitrophenyl)methyl)succinic acid: Research Applications


CABS-Sepharose Synthesis for Carboxypeptidase Purification

((4-Nitrophenyl)methyl)succinic acid is the established and necessary starting material for the synthesis of D,L-(p-aminobenzyl)succinic acid, which is subsequently coupled to Sepharose to create the CABS-Sepharose affinity matrix [1]. This method, validated in peer-reviewed literature, enables the single-step isolation of carboxypeptidases A and B from complex pancreatic extracts with high purity and yield. The use of the nitro-precursor is critical, as attempts to substitute it with other derivatives like DL-benzylsuccinic acid would fail to produce the active ligand .

Carboxypeptidase A Inhibitor Synthesis

By reducing the nitro group of ((4-Nitrophenyl)methyl)succinic acid to an amine, researchers can synthesize D,L-(p-aminobenzyl)succinic acid, a potent competitive inhibitor of carboxypeptidase A with a reported Ki of 0.15 µM [1]. This inhibitor is a valuable tool for studying the enzyme's catalytic mechanism, active site topology, and role in various physiological processes. The specific benzyl substitution pattern, derived from the target compound, is essential for this high-affinity inhibition .

Solid Support Functionalization for Enzyme Immobilization

Beyond Sepharose, the bifunctional nature of ((4-Nitrophenyl)methyl)succinic acid allows it to serve as a versatile linker. The succinic acid group can be activated and coupled to a wide range of solid supports (e.g., magnetic beads, polymeric resins, sensor chips), while the nitro group can be subsequently reduced and functionalized to create surfaces for immobilizing carboxypeptidases or other proteins of interest. This approach is based on the foundational work of Bazzone et al., which established the utility of this structural motif in affinity purification [1].

Application
Selection Property
Validation Focus
Affinity resin synthesis (CABS-Sepharose)
Nitro-precursor for amine ligand formation
Ligand coupling efficiency and purity
Carboxypeptidase inhibitor probe synthesis
Methyl-bridge architecture
Inhibitor affinity (Ki) confirmation
Solid support functionalization linker
Bifunctional reactivity (succinic acid + nitro)
Surface coupling and reduction confirmation

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